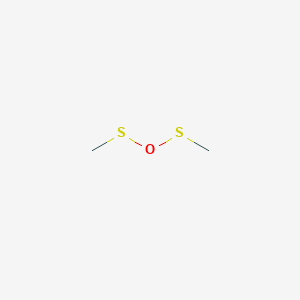
Dimethyldithioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldithioxane is an organic compound that belongs to the class of heterocyclic compounds containing sulfur It is characterized by a six-membered ring structure with two sulfur atoms and two methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldithioxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl sulfide with sulfur dichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then separated from the reaction mixture using techniques such as distillation or extraction.
Chemical Reactions Analysis
Types of Reactions
Dimethyldithioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions often require an inert atmosphere and low temperatures.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are usually carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyldithioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyldithioxane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The sulfur atoms in the compound can form bonds with metal ions, which can affect the function of metalloproteins. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfur-containing structure.
Dimethyl sulfide: A simpler sulfur-containing compound used as a precursor in the synthesis of dimethyldithioxane.
Thiophene: A sulfur-containing heterocycle with different ring structure and properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two sulfur atoms This gives it distinct chemical properties and reactivity compared to other sulfur-containing compounds
Properties
CAS No. |
185107-67-9 |
|---|---|
Molecular Formula |
C2H6OS2 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
methylsulfanyloxysulfanylmethane |
InChI |
InChI=1S/C2H6OS2/c1-4-3-5-2/h1-2H3 |
InChI Key |
MAPYMMOMOBHYDY-UHFFFAOYSA-N |
Canonical SMILES |
CSOSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B12569166.png)
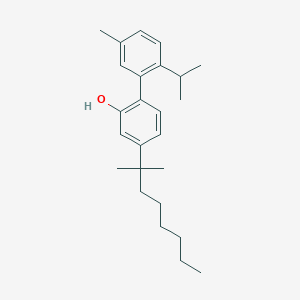
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)

![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
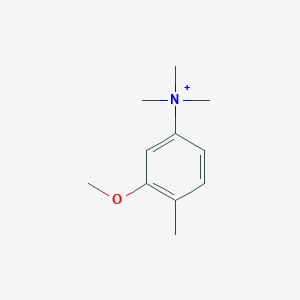
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
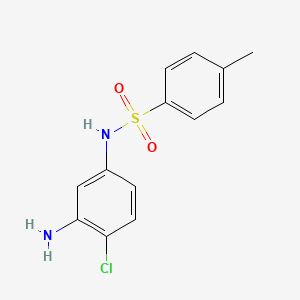
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)

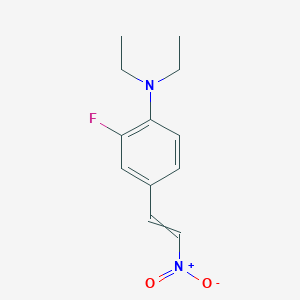
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
